Anthracene-13C6

Stable Isotope Labeling LC-MS/MS Method Development Bioanalytical Validation

Anthracene-13C6 (CAS 189811-60-7) is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) in which six carbon atoms are substituted with the non-radioactive 13C isotope. With a molecular formula of C8(13C)6H10 and a molecular weight of 184.19, this compound serves as an isotopically labeled internal standard (SIL-IS) for the quantitative analysis of unlabeled anthracene and related PAHs using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C14H10
Molecular Weight 184.18 g/mol
Cat. No. B564580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene-13C6
SynonymsAnthracin-13C6;  Green Oil-13C6;  NSC 7958-13C6;  Paranaphthalene-13C6;  Tetra Olive N2G-13C6; 
Molecular FormulaC14H10
Molecular Weight184.18 g/mol
Structural Identifiers
InChIInChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+1,2+1,5+1,6+1,11+1,12+1
InChIKeyMWPLVEDNUUSJAV-LSMJWXKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anthracene-13C6: 13C-Labeled Polycyclic Aromatic Hydrocarbon Internal Standard for Quantitative LC-MS/MS and Environmental Analysis


Anthracene-13C6 (CAS 189811-60-7) is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) in which six carbon atoms are substituted with the non-radioactive 13C isotope [1]. With a molecular formula of C8(13C)6H10 and a molecular weight of 184.19, this compound serves as an isotopically labeled internal standard (SIL-IS) for the quantitative analysis of unlabeled anthracene and related PAHs using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a 13C-labeled analog, it provides a +6 Da mass shift relative to the native anthracene (MW 178.23), enabling chromatographic co-elution with the analyte while maintaining spectral resolution for precise quantification [2].

Why Anthracene-13C6 Cannot Be Substituted by Deuterated Analogs or Structurally Similar Internal Standards


Isotopically labeled internal standards for PAH analysis are not interchangeable without compromising quantitative accuracy. Deuterated anthracene (anthracene-d10) carries a fundamental liability: deuterium atoms undergo proton-deuterium exchange in protic solvents and acidic matrices, particularly when positioned on aromatic carbons or adjacent to activating groups, leading to label loss and quantification drift . Structurally similar compounds (e.g., phenanthrene-d10 used as an anthracene surrogate) lack co-elution behavior, preventing effective compensation for matrix-induced ion suppression or enhancement in complex environmental extracts [1]. The 13C6 label, in contrast, is chemically inert with respect to exchange and maintains identical chromatographic retention time to the native analyte, ensuring that every sample component experiences the same matrix environment as the internal standard [2].

Anthracene-13C6 Quantitative Differentiation Evidence: Isotope Exchange Stability, Matrix Effect Correction, and Photodegradation Behavior


13C6 Label Exhibits Zero Hydrogen-Deuterium Exchange Liability Versus Anthracene-d10

The 13C6 label in Anthracene-13C6 is positioned on carbon atoms that do not participate in proton exchange reactions, unlike deuterium labels on anthracene-d10 which are susceptible to exchange with protic solvents and biological matrix components . This structural distinction directly impacts internal standard stability during sample preparation and analysis. Under acidic mobile phase conditions commonly used in LC-MS/MS, deuterated PAH internal standards can undergo H/D back-exchange, whereas 13C-labeled standards maintain label integrity throughout the analytical workflow .

Stable Isotope Labeling LC-MS/MS Method Development Bioanalytical Validation

13C6 Internal Standard Enables Co-Elution-Based Matrix Effect Correction Unavailable with Structurally Similar Surrogates

The use of SIL analogs such as Anthracene-13C6, when compared to structurally related compounds as internal standards, has been widely shown to reduce matrix effects and yield reproducible and accurate recoveries in LC-MS/MS assays . Because Anthracene-13C6 co-elutes identically with native anthracene, it experiences precisely the same ionization suppression or enhancement from co-extracted matrix components, enabling true isotopic dilution-based correction [1]. A structurally similar surrogate (e.g., phenanthrene-d10) would exhibit different retention time and differential matrix exposure, failing to fully compensate for ion suppression effects [1].

Matrix Effect Correction Ion Suppression Quantitative LC-MS/MS

Isotopic Purity ≥99% for Anthracene-13C6 Ensures Negligible Unlabeled Analyte Interference

Anthracene-13C6 is commercially available with chemical purity ≥99% and specified isotopic enrichment of 99% 13C at the labeled positions [1]. High isotopic purity is critical because any residual unlabeled anthracene in the internal standard contributes directly to the measured analyte signal, producing a positive bias that compromises method accuracy, particularly at low analyte concentrations near the limit of quantitation . In contrast, lower-purity deuterated standards may contain up to 1–2% unlabeled species, introducing systematic error in trace-level environmental analysis.

Isotopic Purity Internal Standard Selection Quantitative Accuracy

Anthracene Exhibits the Highest Photodegradation Rate Among Three-Ring PAHs: Implications for Internal Standard Selection in Light-Exposed Samples

In a controlled study monitoring PAH photodegradation on living Zea mays leaves under UV-A radiation, anthracene exhibited the highest degradation rate among the three PAHs tested, with the relative degradation order established as anthracene > fluoranthene > phenanthrene [1]. This elevated photosensitivity of anthracene underscores the necessity of using a stable isotope-labeled internal standard such as Anthracene-13C6 that degrades with kinetics identical to the native analyte. If a non-co-degrading internal standard were employed, differential photodegradation between analyte and IS would introduce systematic quantification bias in samples exposed to ambient light during collection, transport, or processing [1].

Photodegradation Kinetics PAH Environmental Fate Sample Stability

Priority Research and Industrial Applications for Anthracene-13C6 Based on Verified Differentiation Evidence


LC-MS/MS Quantification of Anthracene in Complex Environmental Matrices (Soil, Sediment, Wastewater)

Anthracene-13C6 is the optimal internal standard for LC-MS/MS quantification of anthracene in environmental samples due to its co-elution behavior and matrix effect correction capability . Unlike structurally similar surrogates, the 13C6-labeled IS experiences identical ionization suppression or enhancement as the native analyte, enabling accurate quantification even in complex soil and sediment extracts where matrix effects are pronounced . This application is particularly critical for compliance with regulatory monitoring programs (e.g., EPA Method 8270, EU Water Framework Directive) that require PAH quantification in environmental matrices.

Stable Isotope Probing (SIP) for Identification of Anthracene-Degrading Microbial Communities

The 13C6 label enables DNA-based stable isotope probing (DNA-SIP) experiments in which soil microbial communities capable of anthracene biodegradation are identified by tracking the incorporation of 13C into microbial DNA [1]. A published SIP study utilizing 13C-labeled anthracene successfully identified aerobic anthracene-degrading bacteria within the Erythrobacteraceae family (designated 'Anthracene Group 1') and Variovorax and Pigmentiphaga genera in PAH-contaminated soil from a former manufactured gas plant site [1]. This application demonstrates the unique utility of the 13C label for cultivation-independent identification of pollutant-degrading microorganisms.

Mass Balance Studies of Nonextractable Soil-Bound Residue Formation

Anthracene-13C6 enables carbon mass balance calculations in soil fate studies without the regulatory and safety constraints associated with 14C-radiolabeled tracers [2]. In a closed soil bioreactor study, the 13C-label was employed to quantify mineralization and formation of nonextractable soil-bound residues from anthracene, with results demonstrating that the sensitivity of the 13C tracer method meets the requirements of classical radiotracer experiments [2]. The 13C-based approach offers a regulatory-compliant alternative to 14C studies for investigating PAH fate and transport in environmental risk assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anthracene-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.